(2S)-2-Hydroxybutanedioic acid

Catalog No.
S585574
CAS No.
97-67-6
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Hydroxybutanedioic acid

CAS Number

97-67-6

Product Name

(2S)-2-Hydroxybutanedioic acid

IUPAC Name

(2S)-2-hydroxybutanedioic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N

SMILES

C(C(C(=O)O)O)C(=O)O

Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 1.4 ml alcohol (in ethanol)

Synonyms

(2S)-2-Hydroxybutanedioic Acid; (-)-(S)-Malic Acid; (-)-Hydroxysuccinic Acid; (-)-L-Malic Acid; (-)-Malic Acid; (2S)-2-Hydroxybutanedioic Acid; (2S)-2-Hydroxy-succinic Acid; (2S)-Malic Acid; (S)-Malic Acid; Apple Acid; L-(-)-Malic Acid; L-Apple Acid

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O

Metabolism and Cellular Function:

(S)-Malic acid plays a crucial role in the Krebs cycle, also known as the citric acid cycle, which is the central metabolic pathway for energy production in most living organisms . Within the cycle, (S)-malic acid acts as an intermediate, undergoing conversion to fumarate by the enzyme fumarate hydratase . This process contributes to the generation of cellular energy in the form of adenosine triphosphate (ATP) .

Food Science and Flavoring:

(S)-Malic acid is a naturally occurring component of many fruits and vegetables, contributing to their characteristic tartness . In food science research, (S)-malic acid is explored for its potential applications as:

  • Acidity regulator: It can be added to various food products like beverages, jams, and jellies to adjust their acidity and enhance sour flavors .
  • Flavor enhancer: (S)-Malic acid can synergistically interact with other flavor compounds, potentially improving the overall taste profile of foods .

Pharmaceutical Research and Potential Health Benefits:

(S)-Malic acid is being investigated for its potential health benefits in various preclinical and clinical studies. Some promising research areas include:

  • Antioxidant properties: Studies suggest that (S)-malic acid might possess antioxidant properties, potentially offering protection against oxidative stress and its associated diseases .
  • Fatigue management: Research suggests that (S)-malic acid supplementation might improve exercise performance and reduce fatigue, although further investigation is needed
  • Origin: L-malic acid is found naturally in many fruits and vegetables, such as apples, grapes, and tomatoes []. It contributes to the tart flavor of these foods. Additionally, L-malic acid is an intermediate product in the citric acid cycle, a fundamental metabolic pathway in most living organisms [].
  • Significance in Scientific Research: L-malic acid plays a crucial role in various scientific research fields. It is used in studies of metabolism, particularly the citric acid cycle. Additionally, L-malic acid is employed in food science for its flavoring properties and as an acidulant in food and beverages [].

Molecular Structure Analysis

L-malic acid has the chemical formula C₄H₆O₅. Its structure features a four-carbon chain with a carboxylic acid group at each end (C=OOH) and a hydroxyl group (OH) attached to the second carbon atom. The "2S" designation refers to the stereochemistry of the molecule, indicating the specific spatial arrangement of the groups around the central carbon atom [].


Chemical Reactions Analysis

  • Synthesis: L-malic acid can be synthesized in various ways. One common method involves the fumaric acid hydration reaction, where fumaric acid reacts with water to form L-malic acid [].
HOOC-CH=CH-COOH + H2O → HOOC-CH(OH)-CH2-COOH (L-malic acid)
  • Decomposition: L-malic acid undergoes decarboxylation at high temperatures, releasing carbon dioxide (CO₂) and forming pyruvic acid [].
HOOC-CH(OH)-CH2-COOH → CH₃-C(O)-CO₂ + H₂O (pyruvic acid)
  • Other Relevant Reactions: L-malic acid participates in several essential reactions within the citric acid cycle. It undergoes enzymatic conversion to oxaloacetate and fumarate, playing a key role in energy production within cells [].

Physical And Chemical Properties Analysis

  • Melting Point: 100 °C (212 °F) []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Stability: Relatively stable under normal conditions, but decomposes at high temperatures []

L-malic acid's primary biological significance lies in its role within the citric acid cycle. Inside the mitochondria of cells, L-malic acid is converted to other essential metabolites, contributing to the production of cellular energy (ATP) through the process of oxidative phosphorylation [].

Physical Description

OtherSolid
Solid
white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste

XLogP3

-1.3

Melting Point

Mp 104-105 ° (100 °)
107°C

UNII

J3TZF807X5

GHS Hazard Statements

Aggregated GHS information provided by 1468 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1468 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1461 of 1468 companies with hazard statement code(s):;
H315 (11.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

97-67-6

Wikipedia

L-malic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

General Manufacturing Information

Butanedioic acid, 2-hydroxy-, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Newton et al. Bacillithiol is an antioxidant thiol produced in Bacilli Nature Chemical Biology, doi: 10.1038/nchembio.189, published online 5 July 2009 http://www.nature.com/naturechemicalbiology

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